molecular formula C43H63CoN2O6S- B13797337 (1S,2S)-(+)-1,2-Cyclohexanediamino-N,N'-bis(3,5-di-t-butylsalicylidene)cobalt(III) p-toluenesulfonate monohydrate

(1S,2S)-(+)-1,2-Cyclohexanediamino-N,N'-bis(3,5-di-t-butylsalicylidene)cobalt(III) p-toluenesulfonate monohydrate

Cat. No.: B13797337
M. Wt: 795.0 g/mol
InChI Key: CPNNWGKBDLPWBH-BPTUYQQTSA-M
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Description

(1S,2S)-(+)-1,2-Cyclohexanediamino-N,N’-bis(3,5-di-t-butylsalicylidene)cobalt(III) p-toluenesulfonate monohydrate is a complex organometallic compound. It is known for its unique structure and properties, making it valuable in various scientific and industrial applications. The compound features a cobalt(III) center coordinated with a chiral diamine and salicylidene ligands, along with a p-toluenesulfonate counterion and a water molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-(+)-1,2-Cyclohexanediamino-N,N’-bis(3,5-di-t-butylsalicylidene)cobalt(III) p-toluenesulfonate monohydrate typically involves the following steps:

    Formation of the Schiff Base Ligand: The reaction between 3,5-di-tert-butylsalicylaldehyde and (1S,2S)-(+)-1,2-cyclohexanediamine forms the Schiff base ligand.

    Complexation with Cobalt(III): The Schiff base ligand is then reacted with a cobalt(III) salt, such as cobalt(III) acetate, in the presence of a suitable solvent like ethanol or methanol.

    Addition of p-Toluenesulfonate: The p-toluenesulfonate counterion is introduced by adding p-toluenesulfonic acid to the reaction mixture.

    Crystallization: The final product is obtained by crystallization, often from a mixture of solvents like ethanol and water.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-(+)-1,2-Cyclohexanediamino-N,N’-bis(3,5-di-t-butylsalicylidene)cobalt(III) p-toluenesulfonate monohydrate undergoes various chemical reactions, including:

    Oxidation and Reduction: The cobalt(III) center can undergo redox reactions, where it can be reduced to cobalt(II) or oxidized to higher oxidation states.

    Substitution Reactions: The ligands around the cobalt center can be substituted with other ligands under appropriate conditions.

    Coordination Reactions: The compound can form coordination complexes with other metal ions or ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or hydrazine can be used.

    Substitution: Ligand exchange reactions often require solvents like acetonitrile or dichloromethane and may be catalyzed by acids or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the cobalt(III) center may yield cobalt(II) complexes, while substitution reactions can produce a variety of cobalt complexes with different ligands.

Scientific Research Applications

(1S,2S)-(+)-1,2-Cyclohexanediamino-N,N’-bis(3,5-di-t-butylsalicylidene)cobalt(III) p-toluenesulfonate monohydrate has numerous applications in scientific research:

    Catalysis: It is used as a catalyst in various organic reactions, including asymmetric synthesis and oxidation reactions.

    Material Science: The compound is employed in the development of advanced materials, such as coordination polymers and metal-organic frameworks.

    Biological Studies: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Chemistry: The compound is used in industrial processes, such as the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S,2S)-(+)-1,2-Cyclohexanediamino-N,N’-bis(3,5-di-t-butylsalicylidene)cobalt(III) p-toluenesulfonate monohydrate involves its ability to coordinate with various substrates and catalyze reactions. The cobalt center plays a crucial role in facilitating electron transfer and stabilizing reaction intermediates. The chiral ligands provide stereochemical control, making the compound effective in asymmetric synthesis.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-(-)-1,2-Cyclohexanediamino-N,N’-bis(3,5-di-t-butylsalicylidene)cobalt(III) p-toluenesulfonate monohydrate: The enantiomer of the compound with similar properties but opposite chirality.

    N,N’-Bis(salicylidene)ethylenediaminocobalt(III) chloride: A similar cobalt(III) complex with different ligands.

    N,N’-Bis(3,5-di-t-butylsalicylidene)ethylenediaminocobalt(III) acetate: Another cobalt(III) complex with similar ligands but different counterions.

Uniqueness

(1S,2S)-(+)-1,2-Cyclohexanediamino-N,N’-bis(3,5-di-t-butylsalicylidene)cobalt(III) p-toluenesulfonate monohydrate is unique due to its chiral ligands, which provide stereochemical control in catalytic reactions. Its ability to undergo various chemical reactions and form stable complexes makes it versatile in different applications.

Properties

Molecular Formula

C43H63CoN2O6S-

Molecular Weight

795.0 g/mol

IUPAC Name

cobalt;2,4-ditert-butyl-6-[[(1S,2S)-2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol;4-methylbenzenesulfonate;hydrate

InChI

InChI=1S/C36H54N2O2.C7H8O3S.Co.H2O/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12;1-6-2-4-7(5-3-6)11(8,9)10;;/h17-22,29-30,39-40H,13-16H2,1-12H3;2-5H,1H3,(H,8,9,10);;1H2/p-1/t29-,30-;;;/m0.../s1

InChI Key

CPNNWGKBDLPWBH-BPTUYQQTSA-M

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=N[C@H]2CCCC[C@@H]2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O.O.[Co]

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O.O.[Co]

Origin of Product

United States

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